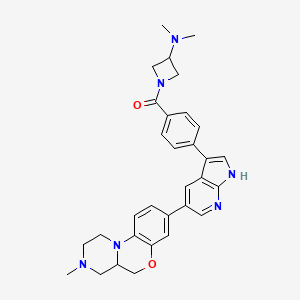
Hpk1-IN-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hematopoietic Progenitor Kinase 1 Inhibitor 10 (Hpk1-IN-10) is a small molecule inhibitor that targets Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family and plays a crucial role in regulating immune responses, particularly in T-cell activation and function . Inhibiting HPK1 has shown potential in enhancing antitumor immunity, making this compound a promising candidate for cancer immunotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards .
化学反応の分析
Types of Reactions
Hpk1-IN-10 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide) . Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
科学的研究の応用
Hpk1-IN-10 has a wide range of scientific research applications, including:
作用機序
Hpk1-IN-10 exerts its effects by inhibiting the activity of HPK1, a kinase involved in the negative regulation of T-cell activation . HPK1 phosphorylates the adapter protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), leading to the down-regulation of signaling events required for T-cell activation and proliferation . By inhibiting HPK1, this compound enhances T-cell activation and function, thereby promoting antitumor immunity .
類似化合物との比較
Similar Compounds
Several compounds are similar to Hpk1-IN-10 in terms of their mechanism of action and therapeutic potential. These include:
Compound K: A novel, potent, and selective HPK1 small molecule kinase inhibitor.
NDI-101150: A highly selective HPK1 inhibitor that enhances B cell activation and antitumor immunity.
Isoindolone Compounds: Novel HPK1 inhibitors for treating cancer.
Uniqueness of this compound
This compound is unique due to its specific structure and high selectivity for HPK1, which allows for effective inhibition of the kinase with minimal off-target effects . This selectivity is crucial for its potential use in cancer immunotherapy, as it enhances T-cell activation without negatively impacting other signaling pathways .
特性
分子式 |
C31H34N6O2 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC名 |
[3-(dimethylamino)azetidin-1-yl]-[4-[5-(3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazin-8-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenyl]methanone |
InChI |
InChI=1S/C31H34N6O2/c1-34(2)24-17-36(18-24)31(38)21-6-4-20(5-7-21)27-15-33-30-26(27)12-23(14-32-30)22-8-9-28-29(13-22)39-19-25-16-35(3)10-11-37(25)28/h4-9,12-15,24-25H,10-11,16-19H2,1-3H3,(H,32,33) |
InChIキー |
OEHYREZCNWAJNA-UHFFFAOYSA-N |
正規SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=CC5=C(NC=C5C6=CC=C(C=C6)C(=O)N7CC(C7)N(C)C)N=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


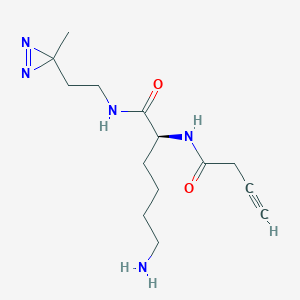
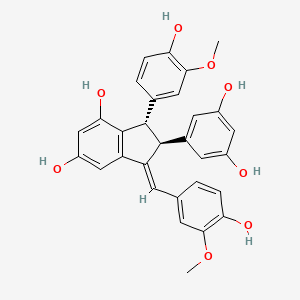
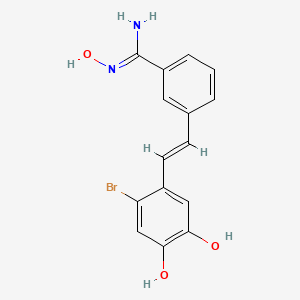
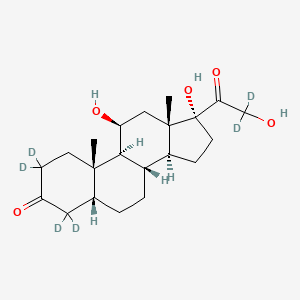
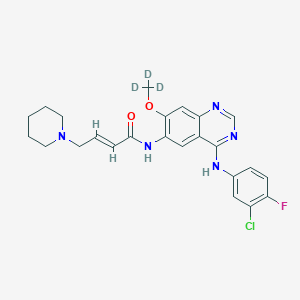

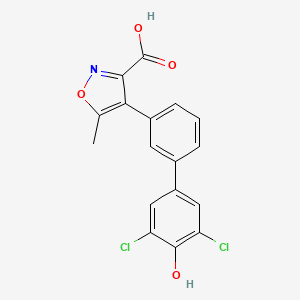
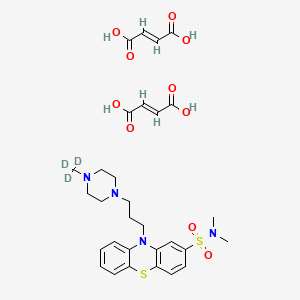
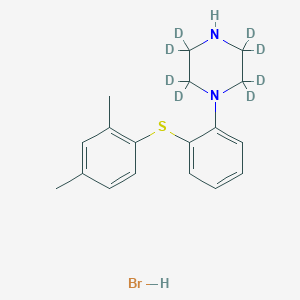
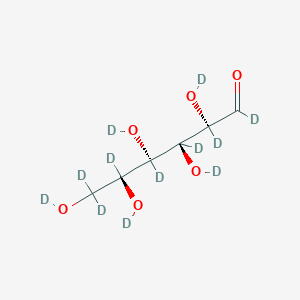
![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
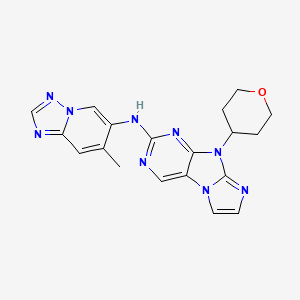

![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
